molecular formula C20H14N2O2S B15036453 4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid

Cat. No.: B15036453
M. Wt: 346.4 g/mol
InChI Key: JPDDFHHRTBLTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with an imidazole ring substituted with phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized through the condensation of benzil, thiophene-2-carboxaldehyde, and ammonium acetate in glacial acetic acid . The resulting imidazole derivative is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenyl and thiophene groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both phenyl and thiophene groups in the imidazole ring enhances its versatility in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid

InChI

InChI=1S/C20H14N2O2S/c23-20(24)15-10-8-14(9-11-15)19-21-17(13-5-2-1-3-6-13)18(22-19)16-7-4-12-25-16/h1-12H,(H,21,22)(H,23,24)

InChI Key

JPDDFHHRTBLTJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.